S62798

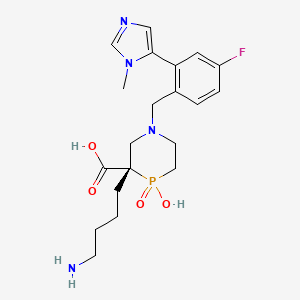

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H28FN4O4P |

|---|---|

Molecular Weight |

438.4 g/mol |

IUPAC Name |

(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4λ5-azaphosphinane-3-carboxylic acid |

InChI |

InChI=1S/C20H28FN4O4P/c1-24-14-23-11-18(24)17-10-16(21)5-4-15(17)12-25-8-9-30(28,29)20(13-25,19(26)27)6-2-3-7-22/h4-5,10-11,14H,2-3,6-9,12-13,22H2,1H3,(H,26,27)(H,28,29)/t20-/m0/s1 |

InChI Key |

ZBWZIBATIOSFOY-FQEVSTJZSA-N |

Isomeric SMILES |

CN1C=NC=C1C2=C(C=CC(=C2)F)CN3CCP(=O)([C@](C3)(CCCCN)C(=O)O)O |

Canonical SMILES |

CN1C=NC=C1C2=C(C=CC(=C2)F)CN3CCP(=O)(C(C3)(CCCCN)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to S62798: A Novel TAFIa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

S62798 is a potent and selective small-molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). By targeting TAFIa, this compound enhances endogenous fibrinolysis, a critical process in the dissolution of blood clots. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data for this compound. Detailed summaries of its in vitro and in vivo pharmacological properties are presented, along with reconstructed experimental protocols for key studies. The information herein is intended to serve as a technical resource for researchers in the fields of thrombosis, hemostasis, and cardiovascular drug development. Although the clinical development of this compound was discontinued following a strategic review, its preclinical profile provides valuable insights into the therapeutic potential of TAFIa inhibition.

Chemical Structure and Properties

This compound is a novel synthetic compound belonging to the class of phosphinanes and azaphosphinanes[1][2]. Its chemical identity has been established through various analytical methods.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (S)-1-(4-fluorobenzyl)-4-(1H-imidazol-2-yl)-1-oxidopiperidine-4-carboxylic acid |

| CAS Number | 2107353-05-7[2] |

| Molecular Formula | C20H28FN4O4P[2] |

| Molecular Weight | 438.43 g/mol [2] |

| SMILES | O=C([C@]1(CCCCN)CN(CC2=CC=C(F)C=C2C3=CN=CN3C)CCP1(O)=O)O[2] |

Mechanism of Action

This compound exerts its pro-fibrinolytic effect by directly inhibiting the enzymatic activity of TAFIa. TAFIa, a carboxypeptidase, plays a crucial role in attenuating fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin. These lysine residues are essential for the binding of plasminogen and tissue plasminogen activator (tPA), which promotes the conversion of plasminogen to plasmin, the primary enzyme responsible for clot degradation. By inhibiting TAFIa, this compound preserves these lysine binding sites, thereby potentiating the endogenous fibrinolytic cascade and accelerating clot lysis[3].

Quantitative Pharmacological Data

The inhibitory potency and profibrinolytic activity of this compound have been quantified through a series of in vitro and in vivo studies. The key quantitative data are summarized in the table below.

| Parameter | Species/System | Value | Reference |

| IC50 (TAFIa Inhibition) | Human | 11 nmol/L | [3] |

| Mouse | 270 nmol/L | [3] | |

| Rat | 178 nmol/L | [3] | |

| EC50 (Clot Lysis) | Human (in vitro, thromboelastometry) | 27 nmol/L | [3] |

| Minimal Effective Dose | Mouse (in vivo, pulmonary thromboembolism model) | 0.03 mg/kg (intravenous) | [3] |

| Bleeding Risk Assessment | Rat (in vivo, tail bleeding model) | No effect observed up to 20 mg/kg | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are reconstructed based on the available literature and standard laboratory practices.

TAFIa Inhibition Assay (In Vitro)

This assay determines the concentration of this compound required to inhibit 50% of TAFIa enzymatic activity (IC50).

Materials:

-

Recombinant human, mouse, or rat TAFIa

-

This compound (test compound)

-

Chromogenic substrate for TAFIa (e.g., hippuryl-arginine)

-

Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2, pH 7.4)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add a fixed concentration of TAFIa to each well.

-

Add the diluted this compound or vehicle control to the wells containing TAFIa and incubate for a specified period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the chosen substrate.

-

Calculate the rate of substrate hydrolysis for each concentration of this compound.

-

Plot the percentage of TAFIa inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Thromboelastometry (In Vitro)

This assay assesses the effect of this compound on the kinetics of clot formation and lysis in whole human blood.

Materials:

-

Thromboelastography (TEG) or rotational thromboelastometry (ROTEM) system

-

Freshly collected human whole blood (citrated)

-

This compound (test compound)

-

Tissue factor (to initiate coagulation)

-

Calcium chloride

-

tPA (to induce fibrinolysis)

Procedure:

-

Pre-warm the TEG/ROTEM cups and pins to 37°C.

-

Prepare different concentrations of this compound.

-

In the TEG/ROTEM cup, add the citrated whole blood, a specific concentration of this compound or vehicle, tissue factor, and tPA.

-

Initiate coagulation by adding calcium chloride.

-

Monitor the viscoelastic properties of the clot over time, recording parameters such as clotting time, clot formation time, maximum clot firmness, and lysis time.

-

Analyze the thromboelastogram to determine the effect of this compound on clot lysis time.

-

Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal effect on clot lysis.

Murine Model of Pulmonary Thromboembolism (In Vivo)

This model evaluates the in vivo efficacy of this compound in promoting the dissolution of pulmonary emboli.

Animals:

-

Male C57BL/6 mice

Materials:

-

Human Tissue Factor (TF)

-

This compound

-

Heparin (optional)

-

Vehicle control (e.g., 0.9% NaCl)

-

Anesthetic agent

-

ELISA kit for fibrin quantification

Procedure:

-

Anesthetize the mice according to an approved protocol.

-

Induce pulmonary thromboembolism by intravenous injection of a predetermined dose of human tissue factor.

-

After a short interval (e.g., 10 minutes) to allow for clot formation, administer this compound intravenously at various doses, alone or in combination with heparin. A control group receives the vehicle.

-

At a specified time point post-treatment (e.g., 10 or 20 minutes), euthanize the mice.

-

Perfuse the pulmonary circulation and collect the lungs.

-

Homogenize the lung tissue.

-

Quantify the amount of fibrin deposition in the lung homogenates using a specific ELISA.

-

Compare the levels of pulmonary fibrin between the treatment and control groups to determine the efficacy of this compound.

Rat Tail Bleeding Model (In Vivo)

This model is used to assess the potential bleeding risk associated with this compound.

Animals:

-

Sprague-Dawley rats

Materials:

-

This compound

-

Vehicle control

-

Anesthetic agent

-

Scalpel or blade

-

Saline solution (37°C)

-

Filter paper

Procedure:

-

Anesthetize the rats.

-

Administer this compound or vehicle intravenously or orally at various doses.

-

After a defined period, transect the distal portion of the rat's tail (e.g., 3-5 mm from the tip) with a sharp scalpel.

-

Immediately immerse the tail in warm saline and monitor for bleeding.

-

Measure the bleeding time (the time until bleeding ceases for a defined period) and/or the total blood loss (by weighing a filter paper used to blot the blood).

-

Compare the bleeding parameters between the this compound-treated groups and the control group to evaluate the bleeding risk.

Summary and Conclusion

This compound is a well-characterized, potent, and selective inhibitor of TAFIa with demonstrated pro-fibrinolytic activity both in vitro and in vivo. Its mechanism of action, centered on the enhancement of the body's natural clot-dissolving processes, presents a promising therapeutic strategy for thrombotic diseases. Preclinical studies have shown that this compound can accelerate clot lysis at doses that do not appear to increase the risk of bleeding. While its clinical development has been halted, the data gathered on this compound remain a valuable resource for the scientific community, contributing to a deeper understanding of the role of TAFIa in hemostasis and thrombosis and providing a benchmark for the development of future TAFIa inhibitors.

References

The Role of S62798 in Preventing Thrombus Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S62798 is a potent and highly selective small molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). By targeting TAFIa, this compound enhances endogenous fibrinolysis, the body's natural mechanism for dissolving blood clots. This document provides a comprehensive overview of the pre-clinical data on this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation. Notably, the clinical development of this compound was discontinued following a strategic review.

Introduction to Thrombus Formation and Fibrinolysis

Thrombus formation, or thrombosis, is a primary contributor to morbidity and mortality globally. While anticoagulant and antiplatelet therapies are effective in preventing vascular events, they carry an increased risk of bleeding. A more targeted therapeutic approach involves enhancing the body's own clot-dissolving system, a process known as fibrinolysis.

A key regulator of fibrinolysis is the Thrombin-Activatable Fibrinolysis Inhibitor (TAFI). When activated by the thrombin-thrombomodulin complex to its active form, TAFIa, it suppresses fibrinolysis by removing C-terminal lysine residues from the fibrin clot surface. These lysine residues are crucial for the binding of plasminogen and tissue plasminogen activator (t-PA), which work in concert to break down the fibrin mesh of the clot. By removing these binding sites, TAFIa dampens the fibrinolytic process, potentially leading to the persistence of dangerous thrombi.

This compound: A Potent TAFIa Inhibitor

This compound was developed as a competitive and selective inhibitor of TAFIa, with the therapeutic goal of enhancing endogenous fibrinolysis for the treatment of thromboembolic diseases such as pulmonary embolism.

Mechanism of Action

This compound directly binds to the active site of TAFIa, preventing it from cleaving the C-terminal lysine residues on the fibrin clot. This action preserves the binding sites for plasminogen and t-PA, thereby promoting the conversion of plasminogen to plasmin and accelerating the breakdown of the fibrin clot.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound from preclinical studies.

In Vitro Potency

| Parameter | Species | Value (nmol/L) | Reference |

| IC50 | Human TAFIa | 11 | [1][2] |

| Mouse TAFIa | 270 | [1][2] | |

| Rat TAFIa | 178 | [1][2] | |

| EC50 (Thromboelastometry) | Human | 27 | [1][2] |

In Vivo Efficacy in a Murine Model of Pulmonary Thromboembolism

| Parameter | Value | Reference |

| Minimal Effective Dose | 0.03 mg/kg | [1][2] |

| ED50 | 0.03 mg/kg (95% CI: 0.01; 0.06) | [3] |

| Pulmonary Fibrin Deposition Reduction (0.1 mg/kg) | Ratio of 0.31 (10 min post-treatment) | [3] |

| Ratio of 0.35 (20 min post-treatment) | [3] | |

| Combination with Heparin (1 mg/kg this compound) | Ratio of 0.29 (decreased fibrin deposition) | [3] |

In Vivo Bleeding Model

| Model | Species | Dose of this compound | Observation | Reference |

| Rat Tail Bleeding Model | Rat | Up to 20 mg/kg | No effect on bleeding time | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in the evaluation of this compound.

In Vitro TAFIa Inhibition Assay (Chromogenic)

This assay quantifies the enzymatic activity of TAFIa and the inhibitory effect of this compound.

Principle: TAFIa is a carboxypeptidase that cleaves a synthetic chromogenic substrate. The rate of color development is proportional to the TAFIa activity and is measured spectrophotometrically at 405 nm. The presence of an inhibitor like this compound will reduce the rate of substrate cleavage.

Materials:

-

Purified human TAFI

-

Thrombin and soluble thrombomodulin (for TAFI activation)

-

Chromogenic TAFIa substrate (e.g., a 3-thia-arginine peptide)

-

Ellman's reagent (DTNB)

-

Assay buffer (e.g., HEPES buffered saline)

-

Microplate reader

-

This compound at various concentrations

Procedure:

-

TAFI Activation: Incubate purified human TAFI with thrombin and thrombomodulin in the assay buffer to generate TAFIa.

-

Inhibition Step: Add varying concentrations of this compound to the activated TAFIa and incubate for a defined period.

-

Substrate Addition: Initiate the reaction by adding the chromogenic substrate and Ellman's reagent.

-

Kinetic Measurement: Immediately place the microplate in a reader pre-set to 37°C and measure the change in absorbance at 405 nm over time.

-

Data Analysis: Calculate the initial reaction rates (V0) from the linear portion of the absorbance curves. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Clot Lysis Assay (Rotational Thromboelastometry - ROTEM®)

This assay assesses the effect of this compound on the viscoelastic properties of whole blood during clot formation and lysis.

Principle: ROTEM® measures the kinetics of clot formation, its strength, and subsequent lysis. An oscillating pin is immersed in a cup containing a whole blood sample. As the clot forms, it imparts a rotational force on the pin, which is detected optically. The resulting trace, or TEMogram, provides several parameters related to coagulation and fibrinolysis. To assess fibrinolysis, tissue plasminogen activator (t-PA) is often added to the sample.

Materials:

-

ROTEM® delta analyzer

-

Citrated whole blood from healthy human donors

-

Reagents for EXTEM and FIBTEM assays (tissue factor and cytochalasin D, respectively)

-

Tissue Plasminogen Activator (t-PA)

-

This compound at various concentrations

-

Calcium chloride solution

Procedure:

-

Sample Preparation: Collect whole blood in citrated tubes. Pre-warm the blood and ROTEM® reagents to 37°C.

-

Assay Setup: Pipette the citrated whole blood into the ROTEM® cup.

-

Addition of Reagents: Add the EXTEM reagent (to initiate coagulation via the extrinsic pathway), t-PA (to induce fibrinolysis), and varying concentrations of this compound or vehicle control.

-

Initiation of Coagulation: Add calcium chloride to initiate the coagulation cascade.

-

Data Acquisition: Start the ROTEM® analysis and record the TEMogram for at least 60 minutes.

-

Data Analysis: Analyze key parameters from the TEMogram, including:

-

Clotting Time (CT): Time to initiation of clot formation.

-

Clot Formation Time (CFT): Time from clot initiation to a clot firmness of 20 mm.

-

Maximum Clot Firmness (MCF): The maximum amplitude of the TEMogram, reflecting clot strength.

-

Lysis Index at 30/60 minutes (LI30/LI60): Percentage of remaining clot firmness 30 or 60 minutes after MCF is reached.

-

An increase in the Lysis Index in the presence of this compound indicates enhanced fibrinolysis. The EC50 is determined by plotting the lysis index against the this compound concentration.

-

In Vivo Murine Model of Tissue Factor-Induced Pulmonary Thromboembolism

This model evaluates the efficacy of this compound in promoting the lysis of pre-formed thrombi in the pulmonary vasculature.

Principle: Intravenous injection of human tissue factor (TF) into mice induces the formation of fibrin-rich thrombi in the lungs. The subsequent administration of a fibrinolysis-enhancing agent like this compound is expected to reduce the amount of fibrin deposited in the lungs.

Materials:

-

C57Bl/6 male mice

-

Human Tissue Factor (TF)

-

This compound dissolved in a suitable vehicle (e.g., 0.9% NaCl)

-

Anesthetic agent

-

ELISA kit for murine fibrin

Procedure:

-

Induction of Thromboembolism: Inject human Tissue Factor intravenously into the mice.

-

Treatment: After a defined period (e.g., 10 minutes) to allow for thrombus formation, administer this compound or vehicle intravenously at various doses.

-

Sample Collection: At specific time points post-treatment (e.g., 10 and 20 minutes), euthanize the mice and collect the lungs.

-

Fibrin Quantification: Homogenize the lung tissue and quantify the amount of fibrin using a specific ELISA.

-

Data Analysis: Compare the levels of pulmonary fibrin in the this compound-treated groups to the vehicle-treated group. Results are often expressed as a ratio of the geometric mean of pulmonary fibrin.

In Vivo Rat Tail Bleeding Model

This model assesses the potential bleeding risk associated with this compound.

Principle: A standardized incision is made in the tail of an anesthetized rat, and the duration of bleeding is measured. An increased bleeding time compared to a control group would indicate a potential bleeding liability of the test compound.

Materials:

-

Sprague-Dawley rats

-

Anesthetic agent

-

Scalpel or other cutting device

-

Filter paper

-

Saline solution at 37°C

-

This compound dissolved in a suitable vehicle

Procedure:

-

Anesthesia and Treatment: Anesthetize the rats and administer this compound or vehicle intravenously at various doses.

-

Tail Transection: After a defined pre-treatment period, transect the tail at a specific distance from the tip (e.g., 3 mm).

-

Bleeding Measurement: Immediately immerse the tail in pre-warmed saline and measure the time until bleeding ceases. Bleeding is considered to have stopped when no re-bleeding occurs for a defined period (e.g., 30 seconds). The bleeding time is recorded. Alternatively, blood loss can be quantified by absorbing the blood onto pre-weighed filter paper and measuring the weight difference.

-

Data Analysis: Compare the bleeding times and/or blood loss in the this compound-treated groups to the vehicle-treated group.

Clinical Development Status

A Phase I, double-blind, randomized, placebo-controlled, first-in-human study was conducted to investigate the safety, pharmacokinetics, and pharmacodynamics of single ascending doses of this compound in healthy male subjects (EudraCT number: 2016-002108-25).[4] However, a subsequent multicentre, randomized, double-blind, placebo-controlled dose-finding study of this compound in patients with intermediate-high risk acute pulmonary embolism on heparin (EudraCT Number: 2019-003514-14) was cancelled before any patients were enrolled. The clinical development of this compound has been discontinued following a strategic review by the sponsor.

Conclusion

This compound is a potent and selective inhibitor of TAFIa that has demonstrated efficacy in enhancing endogenous fibrinolysis in preclinical models of thrombosis. The in vitro and in vivo data suggest a favorable profile with a minimal risk of bleeding at effective antithrombotic doses. Despite the promising preclinical findings, the clinical development of this compound has been halted. The data presented in this technical guide provides valuable insights for researchers and drug development professionals working in the field of thrombosis and fibrinolysis.

References

- 1. Basic Principles of Rotational Thromboelastometry (ROTEM®) and the Role of ROTEM—Guided Fibrinogen Replacement Therapy in the Management of Coagulopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activated thrombin-activatable fibrinolysis inhibitor (TAFIa) attenuates fibrin-dependent plasmin generation on thrombin-activated platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invitech.co.uk [invitech.co.uk]

- 4. TAFI Activity assay (incl. Controls and Calibrator) [loxo.de]

An In-depth Technical Guide on the Inhibition of Human TAFIa by S62798

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of the small molecule S62798 on human activated thrombin-activatable fibrinolysis inhibitor (TAFIa). This document includes quantitative inhibitory data, a detailed experimental protocol for determining TAFIa inhibition, and visualizations of the experimental workflow and the relevant signaling pathway.

Quantitative Data: this compound Inhibition of TAFIa

This compound is a potent and selective inhibitor of human TAFIa. Its inhibitory activity has also been characterized against TAFIa from other species, providing valuable data for preclinical studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Species | Enzyme | IC50 (nM) | Reference |

| Human | TAFIa | 11.2 ± 0.4 | [1][2] |

| Mouse | TAFIa | 270 ± 39 | [1][2] |

| Rat | TAFIa | 178 | [1][2] |

Experimental Protocol: Determination of TAFIa Inhibition

The following protocol describes a general method for determining the IC50 value of a small molecule inhibitor against human TAFIa using a chromogenic substrate assay. This protocol is based on established methodologies for measuring TAFIa activity.

2.1. Materials and Reagents

-

Recombinant human TAFI (procarboxypeptidase B2)

-

Human α-thrombin

-

Soluble thrombomodulin

-

Chromogenic TAFIa substrate (e.g., Bz-o-cyano-Phe-Arg)

-

This compound or other test inhibitors

-

Assay Buffer: (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween 20, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

2.2. Enzyme Activation

-

Prepare a solution of recombinant human TAFI in assay buffer.

-

To activate TAFI, incubate it with human α-thrombin and soluble thrombomodulin at 37°C. The optimal incubation time and enzyme concentrations should be predetermined to achieve maximal TAFIa activity.

2.3. Inhibition Assay

-

Prepare a serial dilution of this compound or the test inhibitor in the assay buffer.

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

A fixed concentration of activated TAFIa (e.g., 1-5 nM).

-

Varying concentrations of the inhibitor (this compound).

-

-

Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the chromogenic TAFIa substrate to each well.

-

Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of substrate cleavage is proportional to the TAFIa activity.

2.4. Data Analysis

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curves.

-

Plot the percentage of TAFIa inhibition against the logarithm of the inhibitor concentration. The percentage of inhibition is calculated as: (1 - (V_inhibitor / V_no_inhibitor)) * 100.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of TAFIa activity.

Visualizations

3.1. Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of a TAFIa inhibitor.

Caption: Workflow for TAFIa IC50 Determination.

3.2. Signaling Pathway of TAFIa in Fibrinolysis

This diagram illustrates the role of TAFIa in the regulation of fibrinolysis.

Caption: Role of TAFIa in the Fibrinolysis Pathway.

References

In Vitro Characterization of S62798: A Potent TAFIa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of S62798, a novel and potent inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). The data and methodologies presented herein are essential for understanding the mechanism of action and preclinical profile of this promising profibrinolytic agent.

Core Activity: Potent and Selective Inhibition of TAFIa

This compound is a highly selective small molecule inhibitor targeting the active form of the thrombin-activatable fibrinolysis inhibitor, TAFIa.[1][2] TAFIa plays a critical role in attenuating fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin, thereby reducing plasminogen activation and slowing clot breakdown. By inhibiting TAFIa, this compound enhances endogenous fibrinolysis, promoting the efficient dissolution of thrombi.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against TAFIa from multiple species, demonstrating high affinity for the human enzyme. Additionally, its functional consequence on clot lysis has been determined using thromboelastometry.

Table 1: In Vitro Inhibitory Potency of this compound

| Parameter | Species | Value (nmol/L) |

| IC50 | Human TAFIa | 11[1][2] |

| Mouse TAFIa | 270[1][2] | |

| Rat TAFIa | 178[1][2] | |

| EC50 | Human Clot Lysis | 27[1][2] |

Selectivity Profile

While specific selectivity data for this compound against a broad panel of proteases is not publicly available, potent TAFIa inhibitors are generally designed for high selectivity over other related carboxypeptidases to minimize off-target effects. For instance, a similar potent TAFIa inhibitor, BX 528, has demonstrated 3,500- to 35,000-fold selectivity against carboxypeptidases N (CPN), Z (CPZ), and D (CPD), and 5- to 12-fold selectivity against carboxypeptidase E (CPE) and B (CPB).[3] It is anticipated that this compound possesses a comparable favorable selectivity profile.

Signaling Pathway and Mechanism of Action

This compound exerts its pro-fibrinolytic effect by intervening in the fibrinolysis cascade. The following diagram illustrates the signaling pathway and the precise point of intervention by this compound.

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of this compound are provided below. These represent standard methodologies for the evaluation of TAFIa inhibitors.

TAFIa Enzyme Inhibition Assay (IC50 Determination)

This assay quantifies the concentration-dependent inhibition of purified, activated TAFIa by this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human, mouse, and rat TAFIa.

Materials:

-

Purified recombinant human, mouse, or rat TAFI (pro-enzyme)

-

Thrombin

-

A suitable chromogenic or fluorogenic TAFIa substrate (e.g., Hippuryl-Arginine)

-

This compound stock solution

-

Assay buffer (e.g., HEPES-buffered saline, pH 7.4)

-

96-well microplate

-

Microplate reader

Workflow:

Procedure:

-

TAFIa Activation: Pro-TAFI is activated by incubation with thrombin in the assay buffer at 37°C. The activation is stopped after a defined period by a specific thrombin inhibitor.

-

Inhibitor Incubation: Activated TAFIa is pre-incubated with various concentrations of this compound in a 96-well plate for a specified time to allow for inhibitor binding.

-

Enzymatic Reaction: The reaction is initiated by the addition of the TAFIa substrate.

-

Data Acquisition: The rate of substrate cleavage is monitored kinetically by measuring the change in absorbance or fluorescence over time at a specific wavelength.

-

IC50 Calculation: The initial reaction rates are plotted against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a non-linear regression model.

Thromboelastometry (EC50 Determination)

This assay assesses the functional effect of this compound on clot lysis in a whole blood or plasma system.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for accelerating clot lysis.

Materials:

-

Citrated human whole blood or plasma

-

This compound stock solution

-

Tissue factor (to initiate coagulation)

-

Calcium chloride

-

Thromboelastometer (e.g., ROTEM®)

Workflow:

Procedure:

-

Sample Preparation: Citrated whole blood or plasma is aliquoted into the thromboelastometer cups.

-

Inhibitor Addition: this compound is added at various final concentrations to the samples.

-

Coagulation Initiation: Coagulation is initiated by the addition of tissue factor and recalcification with calcium chloride.

-

Data Acquisition: The thromboelastometer continuously monitors and records the viscoelastic properties of the developing and lysing clot.

-

EC50 Calculation: Parameters related to the rate of fibrinolysis, such as the clot lysis time, are derived from the thromboelastogram. The EC50 is calculated by plotting the fibrinolysis parameter against the this compound concentration and fitting the data to a dose-response curve.

Summary and Conclusions

This compound is a potent inhibitor of human TAFIa with an IC50 of 11 nmol/L.[1][2] This potent enzymatic inhibition translates into a functional acceleration of clot lysis in a human plasma system, with an EC50 of 27 nmol/L.[1][2] The compound also demonstrates activity against rodent TAFIa, albeit at higher concentrations. The mechanism of action is centered on the direct inhibition of TAFIa, which preserves the pro-fibrinolytic C-terminal lysine residues on fibrin, thereby enhancing plasminogen activation and subsequent clot dissolution. The in vitro data strongly support the potential of this compound as a therapeutic agent for thrombotic diseases by enhancing the body's natural fibrinolytic capacity.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a potent TAFIa inhibitor, accelerates endogenous fibrinolysis in a murine model of pulmonary thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - part I: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of S62798: A Novel Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

S62798 is a novel, potent, and selective small molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). By targeting TAFIa, this compound enhances endogenous fibrinolysis, the body's natural mechanism for dissolving blood clots. This document provides a comprehensive overview of the discovery, mechanism of action, preclinical pharmacology, and early clinical development of this compound. Detailed experimental methodologies for key in vitro and in vivo studies are presented, alongside a structured summary of all available quantitative data. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this promising therapeutic agent for thromboembolic diseases.

Introduction

Thromboembolic diseases, such as pulmonary embolism and deep vein thrombosis, are a leading cause of morbidity and mortality worldwide. Current anticoagulant therapies, while effective, carry an inherent risk of bleeding. An alternative and complementary therapeutic strategy is to enhance the body's own fibrinolytic system. A key negative regulator of fibrinolysis is the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa). This compound has been developed as a potent and selective inhibitor of TAFIa, with the potential to restore fibrinolytic balance and promote the dissolution of pathological thrombi with a reduced risk of bleeding complications.

Mechanism of Action and Signaling Pathway

This compound exerts its pro-fibrinolytic effect by directly inhibiting the enzymatic activity of TAFIa. In the complex cascade of fibrinolysis, tissue plasminogen activator (t-PA) converts plasminogen to plasmin, which in turn degrades the fibrin mesh of a blood clot. This process is amplified through a positive feedback loop where plasmin creates C-terminal lysine residues on the fibrin surface, which act as binding sites for both plasminogen and t-PA, thereby accelerating plasmin generation.

TAFIa, a carboxypeptidase, dampens this process by cleaving these C-terminal lysine residues from fibrin. This action reduces the binding of plasminogen and t-PA, thus attenuating fibrinolysis. By inhibiting TAFIa, this compound preserves the C-terminal lysine residues on the fibrin surface, leading to enhanced plasmin generation and more efficient clot lysis.

S62798: A Novel TAFIa Inhibitor for Enhanced Fibrinolysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of S62798, a potent and selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). We will delve into its mechanism of action, its quantifiable effects on clot lysis time from in vitro and in vivo studies, and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel approaches to treating thromboembolic diseases.

Core Mechanism of Action: Targeting TAFIa to Enhance Clot Lysis

This compound exerts its pro-fibrinolytic effect by directly inhibiting the enzymatic activity of TAFIa.[1][2] Under normal physiological conditions, the fibrinolytic system is responsible for the degradation of fibrin clots. This process is initiated by plasminogen activators, such as tissue-type plasminogen activator (t-PA), which convert plasminogen to plasmin. Plasmin then degrades the fibrin mesh.[1]

A key negative regulator of this process is TAFI, which, upon activation by the thrombin-thrombomodulin complex, becomes TAFIa.[1] TAFIa then removes C-terminal lysine residues from partially degraded fibrin. These lysine residues are crucial as they act as a positive feedback mechanism, enhancing the binding of both plasminogen and t-PA to the fibrin clot, thereby accelerating fibrinolysis.[1] By inhibiting TAFIa, this compound preserves these C-terminal lysine residues, leading to a potentiation of the natural fibrinolytic process and a reduction in clot lysis time.[1][2]

Caption: Signaling pathway of TAFIa inhibition by this compound.

Quantitative Data on the Efficacy of this compound

The potency and efficacy of this compound have been quantified in a series of in vitro and in vivo studies. The data consistently demonstrates its ability to inhibit TAFIa and accelerate clot lysis.

In Vitro Potency and Efficacy

| Parameter | Species | Value | Reference |

| IC50 | Human TAFIa | 11 nmol/L | [1][2] |

| Mouse TAFIa | 270 nmol/L | [1][2] | |

| Rat TAFIa | 178 nmol/L | [1] | |

| EC50 (Clot Lysis) | Human Clot | 27 nmol/L | [1][2] |

In Vivo Efficacy in a Murine Model of Pulmonary Thromboembolism

| Parameter | Value | Reference |

| Minimal Effective Dose (IV) | 0.03 mg/kg | [1][2] |

| ED50 | 0.03 mg/kg | [3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro TAFIa Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human, mouse, and rat TAFIa.

Methodology:

-

Purified recombinant human, mouse, or rat TAFIa was used.

-

A chromogenic substrate for TAFIa was utilized to measure its enzymatic activity.

-

This compound was serially diluted and pre-incubated with the TAFIa enzyme.

-

The reaction was initiated by the addition of the substrate.

-

The rate of substrate cleavage was measured spectrophotometrically.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Clot Lysis Assay (Thromboelastometry)

Objective: To determine the half-maximal effective concentration (EC50) of this compound required to accelerate the lysis of a human clot.

Methodology:

-

Whole human blood was collected in citrated tubes.

-

Clotting was initiated by the addition of tissue factor and calcium.

-

The formation and lysis of the clot were monitored by thromboelastometry, which measures the viscoelastic properties of the blood.

-

This compound was added at various concentrations to determine its effect on the clot lysis time.

-

The EC50 was calculated as the concentration of this compound that produced 50% of the maximal effect on clot lysis time.[1][2]

Caption: Workflow for in vitro experiments.

In Vivo Murine Model of Pulmonary Thromboembolism

Objective: To evaluate the in vivo efficacy of this compound in promoting the lysis of pulmonary fibrin clots.

Methodology:

-

A pulmonary thromboembolism was induced in C57Bl6 male mice by the intravenous injection of human Tissue Factor (TF).[3][4]

-

Ten minutes after TF injection, mice were treated intravenously with this compound at various doses (from 0.01 to 100 mg/kg) or a vehicle control (0.9% NaCl).[3][4]

-

Ten or twenty minutes after treatment, the mice were anesthetized, and their lungs were collected.[3][4]

-

The lungs were homogenized, and the amount of pulmonary fibrin was quantified using an enzyme-linked immunosorbent assay (ELISA).[3][4]

-

The minimal effective dose and the ED50 were determined based on the dose-dependent decrease in pulmonary fibrin deposition.[3][4]

Caption: Workflow for the in vivo murine model.

Safety and Clinical Development

Preclinical studies in a rat tail bleeding model showed no increased bleeding risk with this compound treatment up to 20 mg/kg.[1][2] Furthermore, a first-in-human study in healthy subjects demonstrated that this compound has a favorable safety profile and a linear pharmacokinetic profile.[5] The study also confirmed its pharmacodynamic effects on TAFIa inhibition and clot lysis time.[5] These promising results suggest that this compound has the potential for further clinical development as a therapeutic agent for thromboembolic diseases, potentially as an adjunct to anticoagulant therapy.[1][2][4]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a potent TAFIa inhibitor, accelerates endogenous fibrinolysis in a murine model of pulmonary thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

The Pharmacodynamics of S62798 in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

S62798 is a novel small molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa), a key regulator of the fibrinolytic system. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. The data presented herein demonstrate the potential of this compound as a pro-fibrinolytic agent for the treatment of thrombotic diseases.

Quantitative Pharmacodynamic Data

The preclinical activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative parameters determined in these models.

In Vitro Potency and Efficacy

| Parameter | Species | Value | Assay | Reference |

| IC50 | Human TAFIa | 11 nmol/L | Enzyme Inhibition Assay | [1][2][3] |

| Mouse TAFIa | 270 nmol/L | Enzyme Inhibition Assay | [1][2][3] | |

| Rat TAFIa | 178 nmol/L | Enzyme Inhibition Assay | [1][2] | |

| EC50 | Human | 27 nmol/L | Thromboelastometry (Clot Lysis) | [1][2] |

In Vivo Efficacy and Safety

| Model | Species | Endpoint | Key Finding | Reference |

| Pulmonary Thromboembolism | Mouse | Decreased Pulmonary Fibrin Clots | Minimal Effective Dose (IV): 0.03 mg/kg | [1][2] |

| Bleeding Model | Rat | Bleeding Assessment | No effect observed up to 20 mg/kg | [1][2] |

Mechanism of Action: Enhancement of Endogenous Fibrinolysis

This compound exerts its pro-fibrinolytic effect by directly inhibiting the enzymatic activity of TAFIa. In the complex cascade of coagulation and fibrinolysis, TAFIa plays a crucial anti-fibrinolytic role by removing C-terminal lysine residues from the surface of the fibrin clot. These lysine residues are essential for the binding of plasminogen and tissue plasminogen activator (tPA), which work in concert to generate plasmin, the primary enzyme responsible for degrading fibrin.

By inhibiting TAFIa, this compound preserves the C-terminal lysine residues on the fibrin clot, thereby enhancing the recruitment and activation of plasminogen. This leads to an acceleration of plasmin generation and, consequently, a more rapid lysis of the thrombus.[2]

Signaling Pathway of this compound in Fibrinolysis

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for the key experiments cited.

In Vitro Thromboelastometry

The effect of this compound on clot lysis was assessed using thromboelastometry on human whole blood.

-

Objective: To determine the concentration-dependent effect of this compound on the acceleration of fibrin clot lysis in vitro.

-

Methodology:

-

Whole blood samples were obtained from healthy human donors.

-

Clotting was initiated in the presence of tissue factor.

-

This compound was added at various concentrations to the blood samples prior to the initiation of clotting.

-

The thromboelastometry apparatus monitored the viscoelastic properties of the blood as the clot formed and lysed.

-

The primary endpoint was the lysis time, and the EC50 was calculated as the concentration of this compound that produced 50% of the maximal effect on clot lysis acceleration.[1][2]

-

In Vivo Mouse Model of Pulmonary Thromboembolism

This model was utilized to evaluate the in vivo efficacy of this compound in promoting the dissolution of pre-formed fibrin clots in the pulmonary vasculature.

-

Objective: To assess the dose-dependent efficacy of this compound in reducing pulmonary fibrin deposition.

-

Animal Model: C57Bl6 male mice.[3]

-

Methodology:

-

Pulmonary thromboembolism was induced by a single intravenous injection of human Tissue Factor (TF).[3]

-

Ten minutes following the TF injection, mice were treated with an intravenous administration of this compound at doses ranging from 0.01 to 100 mg/kg, or a vehicle control (0.9% NaCl).[3]

-

Ten or twenty minutes after the treatment, the mice were anesthetized, and their lungs were harvested.[3]

-

The lungs were homogenized, and the amount of pulmonary fibrin was quantified using an enzyme-linked immunosorbent assay (ELISA).[3]

-

The minimal effective dose was determined as the lowest dose of this compound that resulted in a statistically significant reduction in pulmonary fibrin clots compared to the vehicle control.[1]

-

Experimental Workflow for the Murine Pulmonary Thromboembolism Model

In Vivo Rat Tail Bleeding Model

This model was employed to assess the potential bleeding risk associated with this compound treatment.

-

Objective: To evaluate the effect of this compound on bleeding.

-

Methodology:

-

Rats were treated with this compound at doses up to 20 mg/kg.

-

A standardized incision was made on the tail of the rat.

-

Bleeding parameters, such as bleeding time and/or blood loss, were monitored and compared to a vehicle control group.

-

The results indicated that this compound did not significantly increase bleeding compared to the control, suggesting a low risk of bleeding complications at therapeutic doses.[1][2]

-

References

Methodological & Application

Application Notes and Protocols for S62798 in a Murine Model of Thromboembolism

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of S62798, a potent and selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa), in a murine model of pulmonary thromboembolism. The following protocols and data are compiled to assist in the preclinical evaluation of this compound for its profibrinolytic and antithrombotic effects.

Introduction

Thromboembolic diseases, such as pulmonary embolism, are a major cause of morbidity and mortality worldwide.[1][2][3] Enhancing endogenous fibrinolysis, the body's natural mechanism for dissolving blood clots, represents a promising therapeutic strategy.[1][4] Thrombin-activatable fibrinolysis inhibitor (TAFI), once activated by the thrombin-thrombomodulin complex to TAFIa, plays a crucial role in downregulating fibrinolysis by removing C-terminal lysine residues from fibrin, thereby reducing plasminogen activation.[1] this compound is a novel small molecule inhibitor of TAFIa, which has been shown to accelerate clot lysis by potentiating endogenous fibrinolysis.[1][4] This document outlines the use of this compound in a well-established murine model of tissue factor-induced pulmonary thromboembolism.

Mechanism of Action

This compound is a competitive and highly selective inhibitor of human, mouse, and rat TAFIa.[1][4] By inhibiting TAFIa, this compound prevents the removal of C-terminal lysine residues on the fibrin surface. These lysine residues are essential for the binding of plasminogen and tissue plasminogen activator (tPA), which in turn enhances the conversion of plasminogen to plasmin.[1] Plasmin is the key enzyme responsible for the degradation of the fibrin clot. Consequently, inhibition of TAFIa by this compound leads to an acceleration of fibrinolysis and clot dissolution.[1][4]

Signaling Pathway

References

Application Notes and Protocols: Intravenous Administration of S62798 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous administration of S62798 in murine models, focusing on its application in preclinical studies of thromboembolic diseases. The protocols and data presented are synthesized from published research to guide the design and execution of similar experiments.

Introduction

This compound is a potent and selective small molecule inhibitor of activated Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa). By inhibiting TAFIa, this compound enhances endogenous fibrinolysis, the body's natural mechanism for dissolving blood clots. This makes this compound a promising therapeutic candidate for the treatment of thrombotic diseases such as pulmonary embolism. The following sections detail the in vivo efficacy of this compound when administered intravenously in a mouse model of pulmonary thromboembolism.

Data Presentation

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Species/System | Value | Reference |

| IC₅₀ (TAFIa Inhibition) | Human | 11 nmol/L | [1][2] |

| Mouse | 270 nmol/L | [1][2][3][4] | |

| Rat | 178 nmol/L | [1][2] | |

| EC₅₀ (Clot Lysis) | Human (in vitro) | 27 nmol/L | [1][2] |

| Minimal Effective Dose | Mouse (in vivo) | 0.03 mg/kg | [1][2] |

| ED₅₀ | Mouse (in vivo) | 0.03 mg/kg | [3][4] |

Table 2: Efficacy of Intravenous this compound in a Murine Model of Pulmonary Thromboembolism

| Treatment Group | Dose | Time Point | Outcome (Ratio of Pulmonary Fibrin vs. Vehicle) | p-value | Reference |

| This compound | 0.1 mg/kg | 10 min post-treatment | 0.31 [95% CI: 0.21; 0.45] | <0.0001 | [3][4] |

| 0.1 mg/kg | 20 min post-treatment | 0.35 [95% CI: 0.24; 0.51] | <0.0001 | [3][4] | |

| This compound + Heparin | 1 mg/kg + 2000 IU/kg | 20 min post-TF induction | 0.29 [95% CI: 0.20; 0.43] | <0.0001 | [3] |

| Heparin alone (curative) | 2000 IU/kg | 20 min post-TF induction | 0.96 [95% CI: 0.65; 1.43] | p=0.85 | [3] |

| This compound alone (curative) | 1 mg/kg | 20 min post-TF induction | 0.27 [95% CI: 0.18; 0.40] | <0.0001 | [3] |

Experimental Protocols

Murine Model of Tissue Factor-Induced Pulmonary Thromboembolism

This protocol describes the induction of pulmonary thromboembolism in mice and the subsequent treatment with intravenous this compound to evaluate its fibrinolytic efficacy.

Materials:

-

C57Bl/6 male mice

-

Human Tissue Factor (TF)

-

This compound

-

Vehicle (0.9% NaCl)

-

Anesthetic agent

-

ELISA kit for fibrin quantification

Procedure:

-

Animal Preparation: Acclimatize C57Bl/6 male mice to the laboratory environment before the experiment.

-

Induction of Thromboembolism: Inject Human Tissue Factor (TF) intravenously into the mice to induce the formation of pulmonary thrombi.

-

Treatment Administration: Ten minutes after the TF injection, administer this compound intravenously.[3][4] The dosage can range from 0.01 to 100 mg/kg, dissolved in a vehicle of 0.9% NaCl.[3][4] A control group should receive an equivalent volume of the vehicle.

-

Sample Collection: At 10 or 20 minutes post-treatment with this compound, anesthetize the mice and collect the lungs.[3][4]

-

Fibrin Quantification: Homogenize the collected lung tissue and quantify the amount of pulmonary fibrin using an ELISA-based method.[3][4]

-

Data Analysis: Express the results as a ratio of the geometric mean of pulmonary fibrin in the treated group compared to the vehicle-treated group.[3][4]

Visualizations

Signaling Pathway of this compound in Fibrinolysis

Caption: this compound inhibits TAFIa, enhancing fibrinolysis.

Experimental Workflow for Evaluating this compound in Mice

Caption: Workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols for Quantifying Pulmonary Fibrin with S62798 using ELISA

For Researchers, Scientists, and Drug Development Professionals

Introduction

S62798 is a potent and selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa).[1][2][3] TAFIa plays a critical role in downregulating fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin, which are essential for the binding of plasminogen and tissue-type plasminogen activator (t-PA).[2] By inhibiting TAFIa, this compound enhances endogenous fibrinolysis, leading to accelerated clot degradation.[1][2] This makes this compound a potential therapeutic agent for thrombotic diseases such as pulmonary embolism.[1][2] These application notes provide a detailed protocol for quantifying the in vivo efficacy of this compound in a murine model of pulmonary thromboembolism by measuring pulmonary fibrin deposition using a quantitative sandwich ELISA.

Mechanism of Action of this compound

This compound is a competitive inhibitor of human TAFIa with an IC50 of 11.2 ± 0.4 nM. It is less potent on mouse TAFIa, with an IC50 of 270 ± 39 nM.[1] The primary mechanism of this compound involves the potentiation of endogenous fibrinolysis. In the fibrinolytic pathway, plasminogen is converted to plasmin, which then degrades the fibrin clot. This process is positively regulated by the binding of plasminogen and t-PA to lysine residues on the fibrin surface. TAFIa removes these lysine residues, thereby inhibiting fibrinolysis. This compound blocks this action of TAFIa, preserving the lysine binding sites and enhancing the breakdown of fibrin clots.[2]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Thrombin-activatable fibrinolysis inhibitor (TAFI, plasma procarboxypeptidase B, procarboxypeptidase R, procarboxypeptidase U) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activated thrombin-activatable fibrinolysis inhibitor (TAFIa) attenuates fibrin-dependent plasmin generation on thrombin-activated platelets - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Thromboelastometry with S62798

For Researchers, Scientists, and Drug Development Professionals

Introduction

S62798 is a potent and selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa).[1][2] TAFIa plays a crucial role in downregulating fibrinolysis, the process of breaking down blood clots. By inhibiting TAFIa, this compound enhances endogenous fibrinolysis, accelerating clot lysis.[1][2] This makes this compound a promising therapeutic agent for thrombotic diseases such as pulmonary embolism.[1] Thromboelastometry, a method that provides a global assessment of hemostasis, is a valuable tool for evaluating the in vitro effects of compounds like this compound on clot formation and lysis.[1][2][3]

These application notes provide a detailed protocol for utilizing rotational thromboelastometry (ROTEM®) to assess the pro-fibrinolytic activity of this compound. The described methodology is based on established protocols for evaluating fibrinolysis using viscoelastic tests, which often employ a tissue plasminogen activator (tPA) challenge to induce clot lysis.[4][5]

Principle of the Assay

Standard thromboelastometry assays are often not sensitive enough to detect hyperfibrinolytic states. To assess the efficacy of a pro-fibrinolytic agent like this compound, a modified protocol is employed where fibrinolysis is induced in vitro. This is typically achieved by adding a controlled amount of tissue plasminogen activator (tPA) to the whole blood sample. The ROTEM® system then monitors the entire coagulation process, from clot initiation and formation to its subsequent lysis. By comparing the lysis parameters in the presence and absence of this compound, the pro-fibrinolytic effect of the compound can be quantified.

Key Thromboelastometry Parameters for Fibrinolysis Assessment

The following ROTEM® parameters are particularly relevant for assessing the effects of this compound on fibrinolysis.

| Parameter | Description | Interpretation in the Context of this compound |

| CT (Clotting Time) | Time from the start of the measurement until the clot begins to form (amplitude of 2 mm). | Unlikely to be significantly affected by this compound as TAFIa acts on fibrinolysis, not clot initiation. |

| CFT (Clot Formation Time) | Time from the end of CT until a clot firmness of 20 mm is reached. | Generally not expected to be altered by this compound. |

| MCF (Maximum Clot Firmness) | The maximum amplitude reached during the measurement, representing the ultimate strength of the clot. | May be slightly reduced if lysis occurs rapidly, but not the primary endpoint for this compound's action. |

| LI30 / LI60 (Lysis Index at 30/60 minutes) | Percentage of remaining clot firmness 30 or 60 minutes after CT, relative to MCF. | A key parameter. This compound is expected to decrease the Lysis Index, indicating accelerated clot lysis. |

| ML (Maximum Lysis) | The percentage of clot firmness lost at any point after MCF is reached. | A primary endpoint. This compound is expected to increase Maximum Lysis, demonstrating enhanced fibrinolysis. |

Experimental Protocol: Assessment of this compound using tPA-modified ROTEM®

This protocol outlines the steps to evaluate the dose-dependent effect of this compound on fibrinolysis in human whole blood.

Materials:

-

ROTEM® delta or sigma system

-

Human whole blood collected in citrated tubes (e.g., 3.2% sodium citrate)

-

This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or saline)

-

Vehicle control

-

Recombinant tissue plasminogen activator (tPA)

-

ROTEM® reagents: star-tem®, ex-tem®

-

Calibrated pipettes and sterile pipette tips

Procedure:

-

Sample Preparation:

-

Collect whole blood from healthy volunteers who have not taken any medication affecting coagulation for at least 10 days.

-

Use the blood within 2 hours of collection.

-

Gently invert the blood collection tubes several times to ensure proper mixing.

-

-

Preparation of this compound and tPA dilutions:

-

Prepare a series of dilutions of this compound in its vehicle to test a range of concentrations.

-

Prepare a working solution of tPA. The final concentration of tPA in the assay will need to be optimized to induce a measurable degree of fibrinolysis within the runtime of the assay. A starting point could be in the range of 100-200 ng/mL.

-

-

ROTEM® Assay Setup:

-

For each experimental condition (vehicle control and each concentration of this compound), perform the following steps.

-

Pipette 300 µL of citrated whole blood into a pre-warmed ROTEM® cup.

-

Add the desired volume of the this compound dilution or vehicle control.

-

Add the pre-determined volume of the tPA working solution.

-

Initiate the measurement by adding 20 µL of star-tem® (recalcification agent) and 20 µL of ex-tem® (tissue factor activator).

-

Run the assay for at least 60 minutes to ensure the lysis phase is adequately captured.

-

-

Data Collection and Analysis:

-

Record the standard ROTEM® parameters, with a particular focus on LI30, LI60, and ML.

-

Compare the results from the this compound-treated samples to the vehicle control.

-

Plot the dose-response curve for the relevant lysis parameters (e.g., ML vs. This compound concentration) to determine the EC50.

-

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

| Treatment | n | CT (s) | CFT (s) | MCF (mm) | LI30 (%) | LI60 (%) | ML (%) |

| Vehicle Control | X | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| This compound [Conc. 1] | X | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| This compound [Conc. 2] | X | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| This compound [Conc. 3] | X | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in enhancing fibrinolysis.

Experimental Workflow for ROTEM® Analysis of this compound

Caption: Workflow for assessing this compound with tPA-modified ROTEM®.

References

- 1. This compound, a potent TAFIa inhibitor, accelerates endogenous fibrinolysis in a murine model of pulmonary thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. deaconess.com [deaconess.com]

- 4. ashpublications.org [ashpublications.org]

- 5. Modified Rotational Thromboelastometry Protocol Using Tissue Plasminogen Activator for Detection of Hypofibrinolysis and Hyperfibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for S62798 in Fibrinolysis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

S62798 is a potent and selective small molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). By inhibiting TAFIa, this compound enhances endogenous fibrinolysis, the biological process that breaks down blood clots. This document provides detailed application notes and protocols for the preparation and use of this compound in in vitro fibrinolysis assays. The provided protocols are intended to serve as a guide for researchers investigating the fibrinolytic system and developing novel anti-thrombotic therapies.

Introduction

Thrombotic diseases, such as pulmonary embolism and deep vein thrombosis, are a major cause of morbidity and mortality worldwide. The fibrinolytic system is the body's natural defense against thrombosis, and its enhancement represents a promising therapeutic strategy. A key negative regulator of fibrinolysis is the thrombin-activatable fibrinolysis inhibitor (TAFI), a plasma zymogen that, upon activation to TAFIa, attenuates fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin. These lysine residues are crucial for the binding and activation of plasminogen, the precursor to the clot-dissolving enzyme plasmin.

This compound is a highly selective inhibitor of human, mouse, and rat TAFIa.[1][2] Its mechanism of action involves the direct inhibition of TAFIa's enzymatic activity, thereby preserving the C-terminal lysine residues on the fibrin surface, which in turn promotes plasminogen activation and accelerates clot lysis.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published in vitro and in vivo studies.

| Parameter | Species | Value | Assay/Model | Reference |

| IC50 | Human TAFIa | 11 nmol/L | In vitro enzyme activity assay | [1][2] |

| Mouse TAFIa | 270 nmol/L | In vitro enzyme activity assay | [1][2] | |

| Rat TAFIa | 178 nmol/L | In vitro enzyme activity assay | [1][2] | |

| EC50 | Human clot lysis | 27 nmol/L | Thromboelastometry | [1][2] |

| Minimal Effective Dose | Mouse | 0.03 mg/kg (IV) | Tissue Factor-induced pulmonary thromboembolism | [1][2] |

Signaling Pathway

The following diagram illustrates the role of this compound in the fibrinolysis signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of stock and working solutions of this compound for use in in vitro assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile-filtered

-

Sterile microcentrifuge tubes

-

Sterile, nuclease-free water or appropriate assay buffer (e.g., HEPES-buffered saline)

Procedure:

-

Stock Solution Preparation (e.g., 10 mM): a. Calculate the mass of this compound powder required to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is 438.43 g/mol .

-

Example calculation for 1 mL of a 10 mM stock solution: Mass (g) = 10 mmol/L * 0.001 L * 438.43 g/mol = 0.0043843 g = 4.38 mg b. Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube. c. Add the appropriate volume of sterile-filtered DMSO to the tube to achieve the desired stock concentration. d. Vortex the solution until the this compound is completely dissolved. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the stock solution aliquots at -20°C or -80°C for long-term storage.

-

-

Working Solution Preparation: a. On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution with the appropriate assay buffer to achieve the desired final working concentrations. c. It is recommended to prepare fresh working solutions for each experiment.

Note: The solubility of this compound in aqueous buffers may be limited. It is important to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing this compound solutions.

Protocol 2: In Vitro Plasma Clot Lysis Assay

This protocol provides a general method to assess the pro-fibrinolytic activity of this compound in a plasma-based clot lysis assay. This assay measures the time it takes for a clot formed from plasma to lyse in the presence of a plasminogen activator.

Materials:

-

Pooled normal human plasma (citrated)

-

This compound working solutions (prepared as in Protocol 1)

-

Tissue plasminogen activator (t-PA)

-

Thrombin or Calcium Chloride (CaCl2) to initiate clotting

-

Assay buffer (e.g., HEPES-buffered saline)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Assay Setup: a. In a 96-well microplate, add the following to each well:

- Pooled normal human plasma

- This compound working solution (at various concentrations) or vehicle control (assay buffer with the same final DMSO concentration)

- Tissue plasminogen activator (t-PA) at a final concentration that results in a measurable lysis time. b. Mix the components gently by pipetting.

-

Clot Formation and Lysis Monitoring: a. Initiate clotting by adding either thrombin or CaCl2 to each well. b. Immediately place the microplate in a pre-warmed (37°C) microplate reader. c. Monitor the change in optical density (OD) at 405 nm over time. The OD will increase as the clot forms and then decrease as the clot lyses.

-

Data Analysis: a. The clot lysis time is typically defined as the time from the midpoint of the clear-to-maximum-turbid transition to the midpoint of the maximum-turbid-to-clear transition. b. Plot the clot lysis time as a function of the this compound concentration. c. A decrease in clot lysis time in the presence of this compound indicates a pro-fibrinolytic effect.

Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions and applications. It is the responsibility of the user to ensure proper safety precautions are taken when handling chemical reagents.

References

Application Note: S62798 for Studying TAFIa in Whole Blood Assays

Introduction

Thrombin-activatable fibrinolysis inhibitor (TAFI) is a key regulator of the fibrinolytic system. When activated by the thrombin-thrombomodulin complex to its active form, TAFIa, it suppresses fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin. This action reduces plasminogen binding and subsequent plasmin generation, thereby stabilizing the fibrin clot. Elevated TAFIa activity has been associated with an increased risk of thrombotic diseases. S62798 is a potent and highly selective small molecule inhibitor of TAFIa, making it a valuable tool for investigating the role of TAFIa in hemostasis and thrombosis.[1][2] This application note provides detailed protocols for utilizing this compound to study TAFIa function in whole blood assays, relevant for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

This compound demonstrates potent and selective inhibition of TAFIa across different species. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Potency of this compound against TAFIa

| Species | IC50 (nmol/L) |

| Human | 11[1][2] |

| Mouse | 270[1][2] |

| Rat | 178[1][2] |

IC50 (Half-maximal inhibitory concentration) is the concentration of this compound required to inhibit 50% of TAFIa activity.

Table 2: In Vitro Efficacy of this compound in a Human Whole Blood Clot Lysis Assay

| Assay | Parameter | Value (nmol/L) |

| Thromboelastometry | EC50 | 27[1][2] |

EC50 (Half-maximal effective concentration) is the concentration of this compound required to achieve 50% of the maximal effect on clot lysis time.

Signaling Pathway and Mechanism of Action

TAFIa plays a critical role in downregulating fibrinolysis. The following diagram illustrates the mechanism of TAFIa in the fibrinolytic pathway and the point of intervention for this compound.

Caption: Mechanism of TAFIa in fibrinolysis and inhibition by this compound.

Experimental Protocols

The following are detailed protocols for studying the effect of this compound on TAFIa-mediated fibrinolysis in whole blood.

Thromboelastometry (TEG®) / Rotational Thromboelastometry (ROTEM®) Assay

This assay provides a global assessment of hemostasis and fibrinolysis by measuring the viscoelastic properties of a whole blood sample as it clots and lyses.

Materials:

-

Freshly collected human whole blood in 3.2% sodium citrate tubes.

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and diluted in saline).

-

Tissue Plasminogen Activator (t-PA) to induce fibrinolysis.

-

Calcium chloride (0.2 M).

-

TEG® or ROTEM® analyzer with corresponding cups and pins.

-

Pipettes and tips.

Procedure:

-

Sample Preparation:

-

Collect whole blood and gently invert the tube to ensure proper mixing with the anticoagulant. The sample should be used within 2 hours of collection.

-

Prepare serial dilutions of this compound to achieve the desired final concentrations in the assay. A vehicle control (solvent without this compound) must be included.

-

-

Assay Setup:

-

Pre-warm the TEG®/ROTEM® cups to 37°C.

-

To the cup, add the whole blood sample (e.g., 340 µL for TEG®).

-

Add the desired volume of this compound dilution or vehicle control.

-

Add t-PA to a final concentration that induces measurable lysis within the assay timeframe (e.g., 100-200 ng/mL). The optimal concentration may need to be determined empirically.

-

Initiate coagulation by adding calcium chloride (e.g., 20 µL of 0.2 M CaCl2 for TEG®).

-

-

Data Acquisition and Analysis:

-

Start the TEG®/ROTEM® analysis immediately after recalcification.

-

Monitor the formation and lysis of the clot in real-time.

-

Key parameters to analyze include:

-

Clotting Time (CT) / Reaction Time (R): Time to initial clot formation.

-

Clot Formation Time (CFT) / Kinetics (K): Time from the start of clot formation until a certain clot firmness is reached.

-

Maximum Clot Firmness (MCF) / Maximum Amplitude (MA): Represents the maximum strength of the clot.

-

Lysis at 30/60 minutes (LY30/LY60): Percentage of clot lysis 30 or 60 minutes after MCF/MA is reached.

-

Clot Lysis Time (CLT): Time from MCF/MA to complete lysis.

-

-

Expected Results:

Increasing concentrations of this compound are expected to decrease the clot lysis time and increase the LY30/LY60 values in a dose-dependent manner, indicating enhanced fibrinolysis due to TAFIa inhibition.

Whole Blood Clot Lysis Assay (Turbidimetric Method)

This assay measures the time required for a clot formed in whole blood to lyse in the presence of a fibrinolytic agent, assessed by changes in optical density.

Materials:

-

Freshly collected human whole blood in 3.2% sodium citrate tubes.

-

This compound stock solution.

-

Tissue factor (to initiate clotting).

-

Tissue Plasminogen Activator (t-PA).

-

Calcium chloride.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm and maintaining a temperature of 37°C.

Procedure:

-

Reagent Preparation:

-

Prepare dilutions of this compound and a vehicle control.

-

Prepare a solution containing tissue factor and t-PA in a suitable buffer (e.g., Tris-buffered saline).

-

-

Assay Performance:

-

Pipette whole blood into the wells of a 96-well plate.

-

Add the this compound dilutions or vehicle control to the respective wells.

-

Add the tissue factor/t-PA solution.

-

Initiate clotting by adding calcium chloride.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

-

Data Analysis:

-

Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for several hours.

-

Plot the absorbance over time. The curve will show an initial increase as the clot forms, followed by a decrease as the clot lyses.

-

The primary endpoint is the Clot Lysis Time , often defined as the time from the midpoint of clot formation to the midpoint of clot lysis.

-

Expected Results:

This compound will shorten the clot lysis time in a concentration-dependent manner, reflecting its pro-fibrinolytic activity.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the effect of this compound in a whole blood assay.

Caption: General experimental workflow for whole blood assays with this compound.

Conclusion

This compound is a potent and selective TAFIa inhibitor that can be effectively studied in whole blood assays such as thromboelastometry and turbidimetric clot lysis assays. These methods provide a physiologically relevant environment to investigate the pro-fibrinolytic effects of this compound and to further understand the role of TAFIa in hemostasis and thrombosis. The protocols and data presented in this application note serve as a guide for researchers to design and execute robust experiments using this compound.

References

Application Notes and Protocols for S62798 in Combination with Heparin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for evaluating the combination of S62798, a potent inhibitor of Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa), with the anticoagulant heparin. The following sections detail the mechanism of action, summarize key quantitative data, and provide detailed protocols for relevant in vitro and in vivo experiments.

Mechanism of Action and Therapeutic Rationale

This compound is a small molecule inhibitor that specifically targets activated TAFI (TAFIa). TAFIa plays a crucial role in downregulating fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin. These lysine residues are essential for the binding of plasminogen and tissue plasminogen activator (tPA), thereby accelerating the conversion of plasminogen to plasmin, the primary enzyme responsible for clot dissolution. By inhibiting TAFIa, this compound enhances endogenous fibrinolysis, promoting the breakdown of existing blood clots.[1][2]

Heparin, a widely used anticoagulant, functions primarily by activating antithrombin III, which in turn inactivates thrombin (Factor IIa) and Factor Xa, key enzymes in the coagulation cascade. This action prevents the formation of new clots but has no direct effect on existing thrombi.

The combination of this compound and heparin presents a promising therapeutic strategy. Heparin's anticoagulant properties prevent further clot formation, while this compound's pro-fibrinolytic action accelerates the dissolution of pre-existing clots. This dual approach has the potential to be more effective than either agent alone in treating thromboembolic diseases such as pulmonary embolism.[1][2]

Quantitative Data Summary